molecular formula C9H13N3O2 B2958317 6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 1597210-45-1

6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2958317
CAS No.: 1597210-45-1
M. Wt: 195.222
InChI Key: XWRWYETVJOCNGB-UHFFFAOYSA-N
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Description

6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features both piperidine and pyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxypiperidine with a suitable pyrimidinone precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to the combination of both piperidine and pyrimidinone moieties, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .

Properties

IUPAC Name

4-(4-hydroxypiperidin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-7-1-3-12(4-2-7)8-5-9(14)11-6-10-8/h5-7,13H,1-4H2,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRWYETVJOCNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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